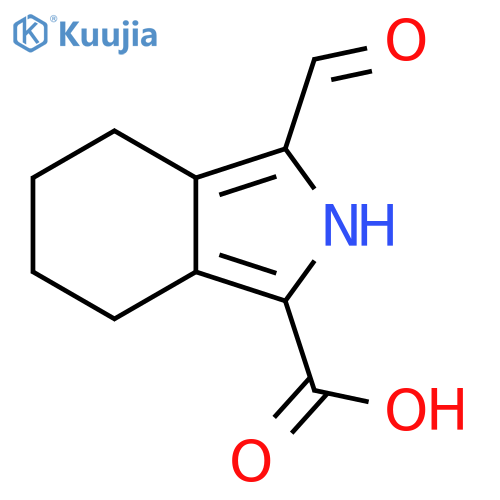

Cas no 499218-23-4 (2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro-)

499218-23-4 structure

商品名:2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro-

CAS番号:499218-23-4

MF:C10H11NO3

メガワット:193.199242830276

CID:1540456

2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro- 化学的及び物理的性質

名前と識別子

-

- 2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro-

-

- インチ: 1S/C10H11NO3/c12-5-8-6-3-1-2-4-7(6)9(11-8)10(13)14/h5,11H,1-4H2,(H,13,14)

- InChIKey: LOKVOCIJNLQFCJ-UHFFFAOYSA-N

- ほほえんだ: C1(C(O)=O)=C2C(CCCC2)=C(C=O)N1

計算された属性

- せいみつぶんしりょう: 193.07393

じっけんとくせい

- 密度みつど: 1.392±0.06 g/cm3(Predicted)

- ふってん: 459.3±45.0 °C(Predicted)

- PSA: 70.16

- 酸性度係数(pKa): 1.61±0.20(Predicted)

2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-370839-1.0g |

3-formyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid |

499218-23-4 | 1.0g |

$0.0 | 2023-03-02 |

2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro- 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

4. Water

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

499218-23-4 (2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro-) 関連製品

- 624-75-9(Iodoacetonitrile)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬